molecular formula C6H9F2N3 B1468018 (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine CAS No. 1342868-63-6

(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1468018
CAS No.: 1342868-63-6
M. Wt: 161.15 g/mol
InChI Key: IFJSFTLUBNRTRW-UHFFFAOYSA-N
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Description

(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a difluoroethyl group and a methanamine group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine typically involves the introduction of the difluoroethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylation reagents. This process can be carried out under various conditions, often involving metal-based catalysts to facilitate the transfer of the difluoroethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient catalytic systems to ensure high yield and purity. The use of hypervalent iodine reagents has also been explored for the difluoroethylation of heteroatom nucleophiles, providing a complementary strategy to existing methods .

Chemical Reactions Analysis

Types of Reactions: (1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of difluoroethylated derivatives .

Scientific Research Applications

(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the compound’s lipophilicity and acidity, enhancing its binding affinity and specificity for certain targets. This modulation can lead to improved pharmacokinetic properties and metabolic stability .

Comparison with Similar Compounds

Uniqueness: (1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine stands out due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c7-6(8)4-11-3-5(1-9)2-10-11/h2-3,6H,1,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJSFTLUBNRTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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